molecular formula C12H12N4O4 B12920230 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(acetyloxy)-, 2-(phenylhydrazone) CAS No. 40598-51-4

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(acetyloxy)-, 2-(phenylhydrazone)

Katalognummer: B12920230
CAS-Nummer: 40598-51-4
Molekulargewicht: 276.25 g/mol
InChI-Schlüssel: WZJJTFLTXCEEKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(acetyloxy)-, 2-(phenylhydrazone) is a complex organic compound that belongs to the class of pyrimidinetriones This compound is characterized by the presence of a pyrimidine ring substituted with acetyloxy and phenylhydrazone groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(acetyloxy)-, 2-(phenylhydrazone) typically involves the reaction of pyrimidine-2,4,6-trione with acetic anhydride and phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(acetyloxy)-, 2-(phenylhydrazone) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidinetriones, hydrazine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(acetyloxy)-, 2-(phenylhydrazone) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(acetyloxy)-, 2-(phenylhydrazone) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(acetyloxy)-, 2-(phenylhydrazone) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

40598-51-4

Molekularformel

C12H12N4O4

Molekulargewicht

276.25 g/mol

IUPAC-Name

[4,6-dioxo-2-(phenylhydrazinylidene)-1,3-diazinan-5-yl] acetate

InChI

InChI=1S/C12H12N4O4/c1-7(17)20-9-10(18)13-12(14-11(9)19)16-15-8-5-3-2-4-6-8/h2-6,9,15H,1H3,(H2,13,14,16,18,19)

InChI-Schlüssel

WZJJTFLTXCEEKV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1C(=O)NC(=NNC2=CC=CC=C2)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.